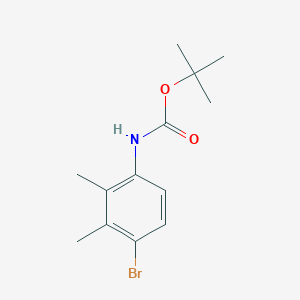![molecular formula C12H7ClIN3 B6292952 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine CAS No. 2404734-38-7](/img/structure/B6292952.png)
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrimidines are a type of heterocyclic compound that have been studied for their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural similarity to purine bases, which are essential components of DNA .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolopyrimidines, has been reported . These methods often involve cyclization reactions with various electrophilic building blocks .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the substituents present in the molecule . For instance, the presence of an active methylene group can make these compounds highly reactive toward various electrophilic reagents .Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine has been studied extensively for its potential applications in biomedical research and drug discovery. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential use in the treatment of cancer, HIV/AIDS, and other diseases. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and viruses, and as an inhibitor of certain enzymes involved in the metabolism of drugs.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine is not yet fully understood. However, it is believed that this compound works by interfering with the activity of certain enzymes and proteins involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory, anti-tumor, and anti-viral properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine has a number of advantages and limitations for use in laboratory experiments. On the plus side, this compound is relatively easy to synthesize in the laboratory, and is relatively stable in both solution and solid form. In addition, this compound has been shown to have a variety of biological activities, making it a useful tool for a variety of research applications. On the other hand, this compound is not an approved drug, and its use in laboratory experiments is limited by its toxicity.
Orientations Futures
Given the potential of 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine for use in biomedical research and drug discovery, there are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as research into its potential applications in the treatment of cancer, HIV/AIDS, and other diseases. In addition, research into the potential of this compound as an inhibitor of certain enzymes involved in the metabolism of drugs could lead to new therapeutic agents. Finally, further research into the safety and toxicity of this compound could lead to its use as a therapeutic agent or drug.
Méthodes De Synthèse
2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine can be synthesized in the laboratory using the Williamson ether synthesis method. This method involves the reaction of a primary alkyl halide with an aryl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields a this compound product in high yields.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClIN3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHRWZXEZFQSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)


